molecular formula C7H5N5O2S B13752926 3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13752926
M. Wt: 223.21 g/mol
InChI Key: IZHVFYVFMDGTOP-UHFFFAOYSA-N
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Description

3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a nitropyridine moiety and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 5-nitropyridine-2-amine with appropriate thiadiazole precursors. One common method involves the condensation of 5-nitropyridine-2-amine with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-(5-Aminopyridin-2-yl)-1,2,4-thiadiazol-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitropyridine moiety and a thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C7H5N5O2S

Molecular Weight

223.21 g/mol

IUPAC Name

3-(5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-2-1-4(3-9-5)12(13)14/h1-3H,(H2,8,10,11)

InChI Key

IZHVFYVFMDGTOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C2=NSC(=N2)N

Origin of Product

United States

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